4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright coloration and is used in various applications, including textile dyeing and as a colorant in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-phenoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under basic conditions to yield the final azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The use of catalysts and advanced purification techniques further enhances the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenolic and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with cellular components. The azo group can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of the phenoxy group, which enhances its stability and alters its electronic properties compared to other similar azo compounds. This structural feature contributes to its distinct color and reactivity, making it valuable in specific applications .
Properties
CAS No. |
59527-98-9 |
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Molecular Formula |
C20H18ClN3O |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-[(5-chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H18ClN3O/c1-24(2)17-11-9-16(10-12-17)22-23-19-14-15(21)8-13-20(19)25-18-6-4-3-5-7-18/h3-14H,1-2H3 |
InChI Key |
ZNMRAOKAONOPJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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